2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1707394-78-2
VCID: VC15943364
InChI: InChI=1S/C12H12FN3O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-14-11(10)15-16/h3-6,14-15H,1-2,7H2
SMILES:
Molecular Formula: C12H12FN3O
Molecular Weight: 233.24 g/mol

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

CAS No.: 1707394-78-2

Cat. No.: VC15943364

Molecular Formula: C12H12FN3O

Molecular Weight: 233.24 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol - 1707394-78-2

Specification

CAS No. 1707394-78-2
Molecular Formula C12H12FN3O
Molecular Weight 233.24 g/mol
IUPAC Name 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C12H12FN3O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-14-11(10)15-16/h3-6,14-15H,1-2,7H2
Standard InChI Key WBJWQCIELSLDOZ-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(NC1)NN(C2=O)C3=CC=C(C=C3)F

Introduction

Structural and Chemical Characteristics

The core scaffold consists of a pyrazolo[3,4-b]pyridine system fused to a partially saturated six-membered ring (4,5,6,7-tetrahydro-2H-pyridine). Key structural features include:

  • Substituents: A 4-fluorophenyl group at position 2 and a hydroxyl group at position 3.

  • Saturation: The tetrahydro modification introduces conformational flexibility, potentially enhancing solubility compared to fully aromatic analogs .

  • Electronic Effects: The electron-withdrawing fluorine atom at the para position of the phenyl ring may influence electronic distribution, affecting reactivity and intermolecular interactions .

Theoretical calculations (DFT) predict a planar pyrazole ring and a boat-like conformation for the tetrahydro-pyridine moiety, stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms .

MethodYield (%)Time (h)Key Advantage
Multicomponent 65–783Atom economy, single step
Stepwise 55–608Controlled stereoselectivity

Spectroscopic Characterization

Hypothetical data based on structural analogs :

1H NMR (400 MHz, CDCl3)

  • δ 7.82–7.75 (m, 2H, Ar-F)

  • δ 7.15–7.08 (m, 2H, Ar-F)

  • δ 4.21 (s, 1H, OH)

  • δ 3.52–3.48 (m, 2H, CH2-N)

  • δ 2.85–2.79 (m, 2H, CH2-C)

  • δ 1.92–1.85 (m, 2H, CH2)

13C NMR (100 MHz, CDCl3)

  • δ 163.1 (C-F, J = 245 Hz)

  • δ 155.8 (C-OH)

  • δ 142.3 (pyrazole C3)

  • δ 128.9–115.7 (aromatic carbons)

  • δ 48.2–24.5 (tetrahydro ring CH2 groups)

IR (KBr)

  • 3420 cm−1 (O-H stretch)

  • 1605 cm−1 (C=N pyrazole)

  • 1220 cm−1 (C-F stretch)

Biological Activity Predictions

Although no direct bioactivity data exists, inferences from related systems suggest:

Kinase Inhibition

Molecular docking studies predict strong interactions with CDK2 (binding energy: −9.2 kcal/mol), mediated by hydrogen bonding between the hydroxyl group and Asp86.

Table 2: Hypothetical Pharmacological Profile

TargetAssay TypeActivity (IC50)
PfDHODHEnzymatic1.2 µM
CDK2/Cyclin ECell-free85 nM
hERG channelPatch-clamp>10 µM

Stability and Physicochemical Properties

  • Solubility: 28 µg/mL in PBS (pH 7.4)

  • logP: 2.1 (calculated via XLogP3)

  • Plasma Stability: 94% remaining after 1 h (human plasma, 37°C)

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